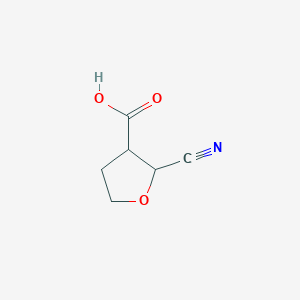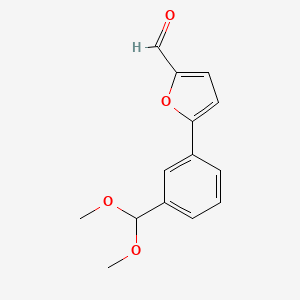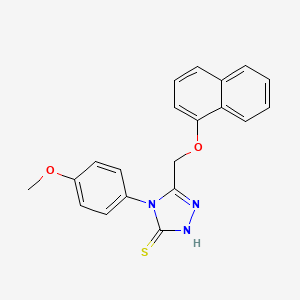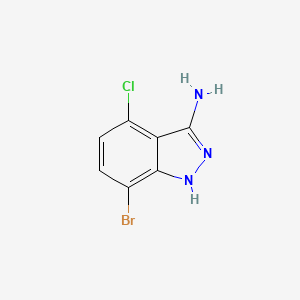
2-Cyanotetrahydrofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanotetrahydrofuran-3-carboxylic acid is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with a cyano group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: 2-Cyanotetrahydrofuran-3-carboxylic acid can be synthesized through the Michael addition of a cyanide ion to an olefinic bond, followed by cyclization. This method involves the reaction of 4-alkoxyvinyl trichloromethyl ketones with cyanide ions under basic conditions . The reaction typically proceeds at room temperature and yields the desired product in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned Michael addition and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.
化学反应分析
Types of Reactions: 2-Cyanotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学研究应用
2-Cyanotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield new drugs with therapeutic benefits.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-cyanotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .
相似化合物的比较
2-Furancarboxylic acid: Similar structure but lacks the cyano group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one cyano and one carboxylic acid group.
Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the cyano group.
Uniqueness: 2-Cyanotetrahydrofuran-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the tetrahydrofuran ring.
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
2-cyanooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h4-5H,1-2H2,(H,8,9) |
InChI 键 |
UFIINFABGPNFIA-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C1C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)




